4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid

Physicochemical profiling Medicinal chemistry Ionization state

Researchers requiring regioisomerically pure 4-fluoro-6-carboxylic acid benzoxazolone scaffolds face limited sourcing options. This compound provides the exact substitution pattern for rational medicinal chemistry. • 4-F substitution enhances NH H-bond donor strength for bidentate kinase hinge binding, distinct from non-fluorinated parent (CAS 54903-16-1) • 6-COOH exit vector enables amide library synthesis toward solvent-exposed or selectivity pockets, non-replicable with the 5-COOH regioisomer • Enhanced acidity (lower pKa) improves solubility and activation efficiency under HATU/DIPEA coupling conditions • Full analytical characterization; ideal for kinase inhibitor, antibacterial (DNA gyrase), acid ceramidase inhibitor, and agrochemical SAR programs

Molecular Formula C8H4FNO4
Molecular Weight 197.12 g/mol
Cat. No. B12989551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid
Molecular FormulaC8H4FNO4
Molecular Weight197.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1OC(=O)N2)F)C(=O)O
InChIInChI=1S/C8H4FNO4/c9-4-1-3(7(11)12)2-5-6(4)10-8(13)14-5/h1-2H,(H,10,13)(H,11,12)
InChIKeyGOOGSUCZKCUECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 1558344-82-3): A Fluorinated Benzoxazolone Carboxylic Acid Building Block for Medicinal Chemistry and Agrochemical Research


4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 1558344-82-3, molecular formula C8H4FNO4, MW 197.12) belongs to the 2(3H)-benzoxazolone class of heterocyclic compounds, characterized by a fused benzene-oxazolone bicyclic core . The compound features a fluoro substituent at the 4-position and a carboxylic acid handle at the 6-position of the benzoxazolone scaffold. This substitution pattern imparts distinct electronic properties attributed to the electron-withdrawing fluorine atom, which modulates both the acidity of the carboxylic acid and the reactivity of the oxazolone ring . The benzoxazolone core is recognized in the medicinal chemistry literature as a privileged scaffold with broad biological relevance spanning kinase inhibition, anti-inflammatory activity, and antimicrobial applications [1].

Why the 4-Fluoro-6-carboxylic Acid Substitution Pattern on Benzoxazolone Is Not Interchangeable with Non-Fluorinated or Regioisomeric Analogs


Substituting 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid with the non-fluorinated parent compound (CAS 54903-16-1), the 5-carboxylic acid regioisomer (CAS 2387596-38-3), or the 7-fluoro positional isomer (CAS 2387595-20-0) fundamentally alters the electronic landscape of the molecular scaffold. The 4-fluoro substituent exerts a direct electron-withdrawing inductive effect on the adjacent oxazolone nitrogen, simultaneously increasing carboxylic acid acidity (lower pKa) and enhancing hydrogen-bond donor capability of the NH group . These electronic modulations directly impact solubility, LogP-mediated permeability, and the compound's reactivity in amide coupling and other derivatization reactions critical to medicinal chemistry workflows. The evidence summarized below quantitatively anchors these differential characteristics to guide rational compound selection and procurement decisions [1].

Quantitative Differential Evidence: 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid vs. Closest Analogs


Carboxylic Acid Acidity (pKa) Differentiation: 4-Fluoro Substitution Lowers pKa Relative to Non-Fluorinated Parent

The 4-fluoro substituent in the target compound exerts an electron-withdrawing inductive effect that stabilizes the conjugate base of the 6-carboxylic acid, shifting the pKa to a lower value compared to the non-fluorinated parent compound 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 54903-16-1). The non-fluorinated parent has a predicted pKa of 4.01 ± 0.20 . Based on the established Hammett σₘ value of fluorine (+0.34) and the through-bond distance to the carboxylic acid, the 4-fluoro substitution is predicted to lower the pKa by approximately 0.5–0.8 units, yielding an estimated pKa of ~3.2–3.5 for the target compound. This enhanced acidity favors the carboxylate form at physiological pH (7.4), increasing aqueous solubility and altering the compound's ionization-dependent properties such as membrane permeability and protein binding [1].

Physicochemical profiling Medicinal chemistry Ionization state

Lipophilicity (LogP) Increase: 4-Fluoro Substitution Enhances LogP vs. Non-Fluorinated Parent Benzoxazolone

Fluorine substitution on aromatic rings consistently increases lipophilicity as measured by the octanol-water partition coefficient (LogP). The non-fluorinated parent compound 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 54903-16-1) has an experimentally measured LogP of 0.82 . Substitution of a hydrogen atom with fluorine at the 4-position is expected to add approximately +0.3 to +0.5 LogP units based on the well-established aromatic fluorine LogP increment (πF ≈ 0.14–0.25, with additional contributions from the electron-withdrawing effect on the hydrogen-bonding capacity of the adjacent NH). The predicted LogP for the target compound therefore falls in the range of ~1.1–1.3, representing a ~40–60% increase in lipophilicity [1]. This shift moves the compound closer to the optimal LogP range for CNS drug-like molecules (1–3) and may enhance passive membrane permeability.

Lipophilicity Drug-likeness Permeability

Regioisomeric Carboxylic Acid Position: 6-COOH vs. 5-COOH Determines Synthetic Vector Geometry and Derivatization Outcomes

The target compound (6-carboxylic acid, CAS 1558344-82-3) and its regioisomer 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid (CAS 2387596-38-3) share identical molecular formula (C8H4FNO4) and molecular weight (197.12 g/mol) , yet the carboxylic acid attachment position dictates fundamentally different exit vectors for amide coupling and other derivatization reactions. In the 6-COOH isomer, the carboxylic acid is located para to the oxazolone oxygen and meta to the 4-fluoro substituent, placing the derivatization vector approximately 180° from the oxazolone carbonyl. In the 5-COOH isomer, the carboxylic acid is ortho to the oxazolone oxygen and para to the 4-fluoro group, resulting in a ~120° angular difference in the exit vector. This geometric distinction is critical in structure-based drug design, where the spatial orientation of substituents determines complementarity to target binding pockets [1].

Synthetic chemistry Scaffold diversification Medicinal chemistry vectors

Fluorine Positional Isomer Comparison: 4-F vs. 7-F Substitution on Benzoxazolone 6-Carboxylic Acid Scaffold Modulates Electronic Properties Differentially

The target compound (4-F isomer, CAS 1558344-82-3) and its positional isomer 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 2387595-20-0) both bear a carboxylic acid at the 6-position and a single fluorine substituent (same MW 197.12), yet the fluorine position relative to the oxazolone NH produces distinct electronic environments . In the 4-F isomer, fluorine is ortho to the oxazolone NH, exerting a strong inductive electron-withdrawing effect that increases NH acidity and enhances hydrogen-bond donor strength. In the 7-F isomer, fluorine is para to the oxazolone oxygen and meta to the NH, resulting in a weaker through-bond influence on the oxazolone ring. This differential electronic modulation has been shown in fluorinated aromatic systems to alter C–H bond dissociation energies by 2–5 kcal/mol depending on fluorine position, which translates to different reactivity profiles in transition-metal-catalyzed cross-coupling reactions [1].

Fluorine chemistry Positional isomerism Electronic effects

Aqueous Solubility Comparison: Non-Fluorinated Parent vs. 4-Fluoro Analog

The non-fluorinated parent compound 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 54903-16-1) has a reported solubility of 5.4 g/L (approximately 30 mM) at 25°C . The introduction of the 4-fluoro substituent in the target compound is expected to reduce aqueous solubility due to the combined effects of increased lipophilicity (higher LogP) and enhanced crystal lattice stabilization energy from C–F···H–C and C–F···C=O intermolecular interactions, as demonstrated in fluorinated aromatic crystal engineering studies. While direct experimental solubility data for the 4-fluoro analog has not been published in the open literature, the estimated reduction based on the LogP increase is on the order of 30–50%, giving a predicted solubility of approximately 2.7–3.8 g/L [1]. This reduced solubility may necessitate different solvent systems for coupling reactions compared to the parent compound.

Aqueous solubility Formulation Bioconjugation

Procurement-Relevant Application Scenarios for 4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid (CAS 1558344-82-3)


Fragment-Based and Structure-Guided Kinase Inhibitor Design Requiring a Fluoro-Benzoxazolone Hinge-Binding Scaffold with a 6-Vector Carboxylic Acid Exit

The 4-fluoro substitution enhances the hydrogen-bond donor strength of the oxazolone NH (see Evidence Item 4), making this compound a preferred scaffold for targeting kinase hinge regions where a strong bidentate hydrogen-bond interaction with the backbone carbonyl and NH of the hinge residue is required. The 6-carboxylic acid provides a geometrically defined exit vector (see Evidence Item 3) for extending substituents toward solvent-exposed or selectivity pocket regions, a feature that cannot be replicated with the 5-COOH regioisomer (CAS 2387596-38-3) due to its different exit trajectory [1]. The enhanced acidity of both the NH and carboxylic acid groups (see Evidence Item 1) improves solubility in basic coupling conditions (e.g., HATU/DIPEA in DMF), facilitating amide bond formation with amine-containing fragments [2].

Synthesis of Fluorine-Containing Benzoxazolone-Derived Antibacterial Agents Targeting DNA Gyrase

Benzoxazolone derivatives have demonstrated antibacterial activity through DNA gyrase inhibition, and the introduction of fluorine at the 4-position is known to enhance metabolic stability and target binding affinity in antibacterial scaffolds [1]. The 4-fluoro-6-carboxylic acid compound serves as a key intermediate for generating amide libraries at the 6-position while maintaining the fluorine-mediated electronic effects that improve target engagement. The increased lipophilicity (see Evidence Item 2) compared to the non-fluorinated parent (LogP 0.82 vs. predicted ~1.1–1.3) favors penetration of the bacterial cell envelope, a critical determinant of antibacterial potency [2].

Development of Acid Ceramidase Inhibitors via Benzoxazolone Carboxamide Formation at the 6-Position

The benzoxazolone carboxamide pharmacophore is validated in acid ceramidase inhibition, with ARN14974 (a 6-(4-fluorophenyl)-benzoxazolone-3-carboxamide) demonstrating an IC50 of 79 nM [1]. The target compound provides the benzoxazolone-6-carboxylic acid core for direct amide coupling to generate analogs of this chemotype. The 4-fluoro substitution, ortho to the oxazolone NH, creates a distinct electronic environment compared to the 6-(4-fluorophenyl) substitution pattern of ARN14974, offering a complementary vector for structure-activity relationship exploration. The predicted lower pKa of the carboxylic acid (see Evidence Item 1) facilitates efficient activation in coupling reactions under mild conditions [2].

Agrochemical Intermediate for Herbicidal or Fungicidal Benzoxazolone Derivatives

Patents disclose benzoxazole and benzoxazolone compounds with herbicidal activity wherein halogen substitution, including fluorine, is a critical determinant of potency and crop selectivity [1]. The 4-fluoro-6-carboxylic acid compound serves as a versatile building block for generating agrochemical screening libraries through amide, ester, or heterocycle formation at the 6-carboxylate handle. The electron-withdrawing fluorine at the 4-position improves oxidative metabolic stability in planta, potentially extending the half-life of derived agrochemical agents compared to non-fluorinated analogs, which is consistent with the general understanding of fluorine's role in retarding cytochrome P450-mediated oxidation [2].

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